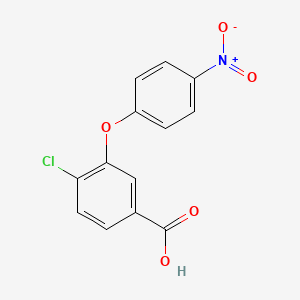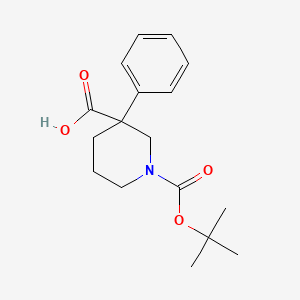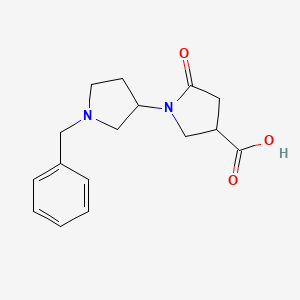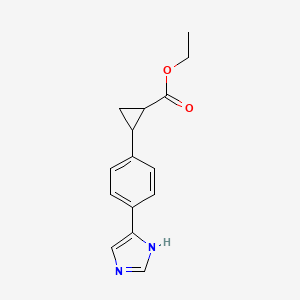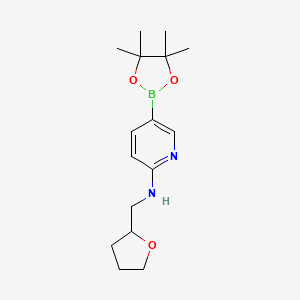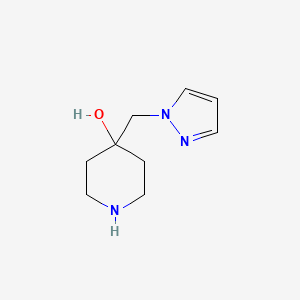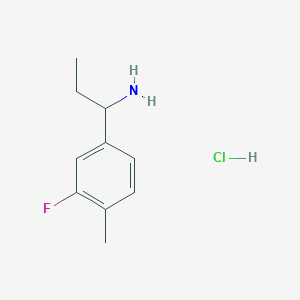
3-(4-Fluoro-3-methylphenyl)-2-methylpropanoic acid
Vue d'ensemble
Description
The compound “3-(4-Fluoro-3-methylphenyl)-2-methylpropanoic acid” is an organic compound. It contains a carboxylic acid group (-COOH), a fluoro-substituted phenyl group (a benzene ring with a fluorine atom and a methyl group attached), and a propyl group (a three-carbon chain) with an additional methyl group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring (phenyl group) substituted with a fluorine atom and a methyl group at the 4th and 3rd positions, respectively. This phenyl group is attached to a 2-methylpropanoic acid moiety .
Chemical Reactions Analysis
As an organic compound containing a carboxylic acid group, this compound would be expected to undergo reactions typical of carboxylic acids, such as esterification and amide formation. The presence of the fluorine atom might also allow for nucleophilic aromatic substitution reactions .
Applications De Recherche Scientifique
1. Chiral Separation and Absolute Configuration Determination
- Application : This compound has been utilized in the study of chiral separation techniques and the determination of the absolute configuration of various molecules. For example, in the resolution of nonsteroidal antiandrogens and the establishment of the absolute configuration of active enantiomers (Tucker & Chesterson, 1988).
2. Synthesis and Chemical Analysis
- Application : It's involved in the synthesis of various complex molecules and the assessment of their chemical properties. For instance, its use in the synthesis and resolution of 2-(α-hydroxy)aryl acrylate esters and the establishment of their absolute configurations has been noted (Drewes et al., 1992).
3. Cross-Coupling Chemical Reactions
- Application : Utilized in developing novel cross-coupling chemical reactions, such as the meta-C–H arylation and methylation of phenolic derivatives using specific templates (Wan et al., 2013).
4. Biochemical Docking Studies and Anti-inflammatory Properties
- Application : This compound has been used in biochemical docking studies to identify potential COX-2 inhibitors and evaluate the anti-inflammatory activity of related compounds (Dilber et al., 2008).
5. Intermediate in Organic Synthesis
- Application : Acts as an important intermediate in organic synthesis, particularly in the synthesis of natural products and organic materials (Hai-xia et al., 2015).
6. Radiotracer Development for Medical Imaging
- Application : Key in the development of radiotracers for medical imaging, such as positron emission tomography (PET), to target neoplasms through altered metabolic states (McConathy et al., 2002).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-7-5-9(3-4-10(7)12)6-8(2)11(13)14/h3-5,8H,6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKWDZVYUJOSNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluoro-3-methylphenyl)-2-methylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




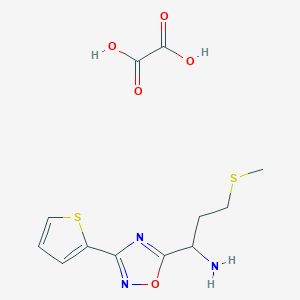
![[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylideneaminooxy]-acetic acid ethyl ester](/img/structure/B1406849.png)
![6-Bromo-3-methyl[1,2,4]triazolo-[4,3-a]pyridine hydrochloride](/img/structure/B1406852.png)
